

SR3335: A Technical Guide to its Impact on Metabolic Disease Models

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Compound of Interest

Compound Name: SR3335

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Abstract

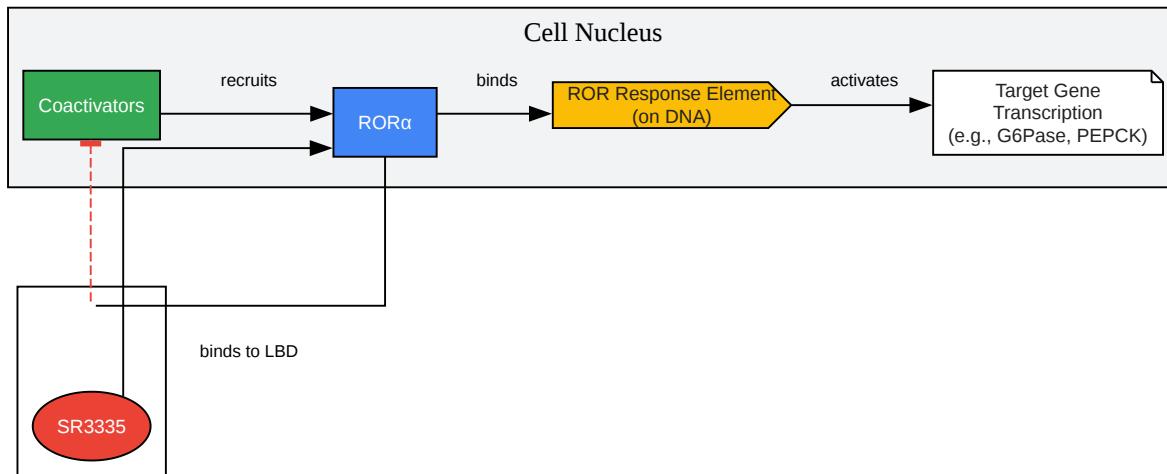
SR3335 is a synthetic, selective partial inverse agonist of the Retinoid acid receptor-related Orphan Receptor α (ROR α). As a nuclear receptor, ROR α is a key regulator of developmental and metabolic processes. Its constitutive activity has been linked to the expression of genes involved in hepatic gluconeogenesis and lipid metabolism. **SR3335** provides a valuable chemical tool to probe the physiological functions of ROR α and evaluate its potential as a therapeutic target for metabolic diseases, such as type 2 diabetes. This guide details the mechanism of action of **SR3335**, its quantified effects in metabolic disease models, and the experimental protocols used to ascertain these effects.

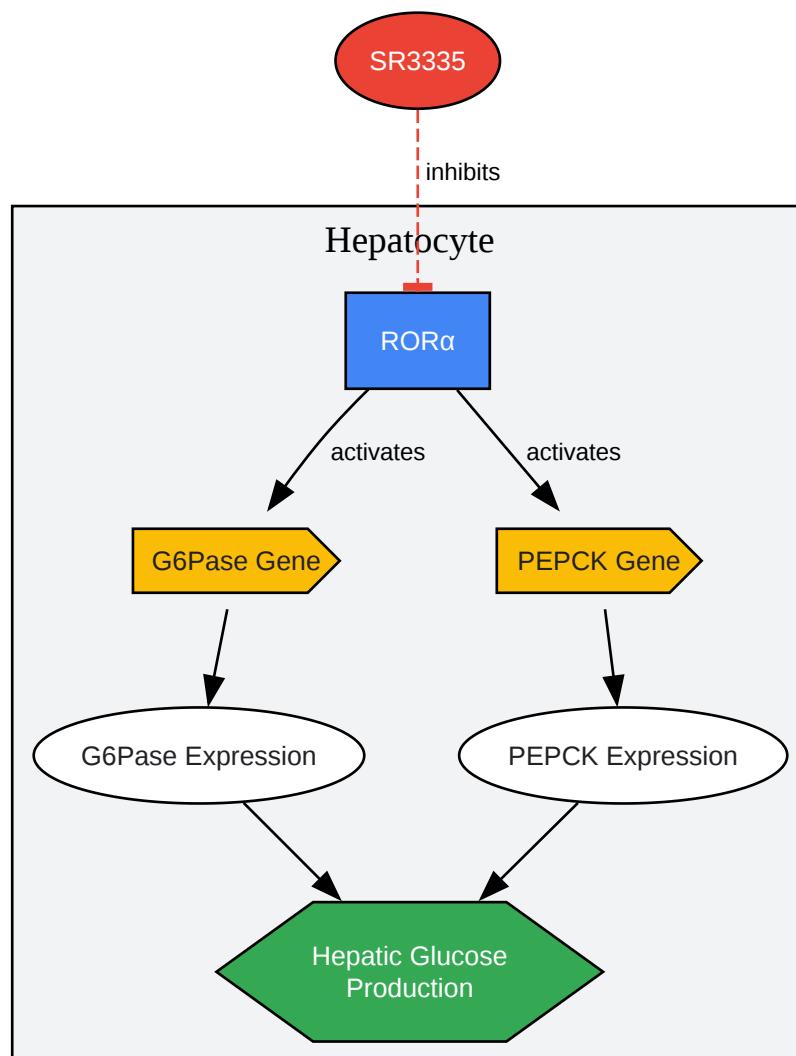
Core Mechanism of Action

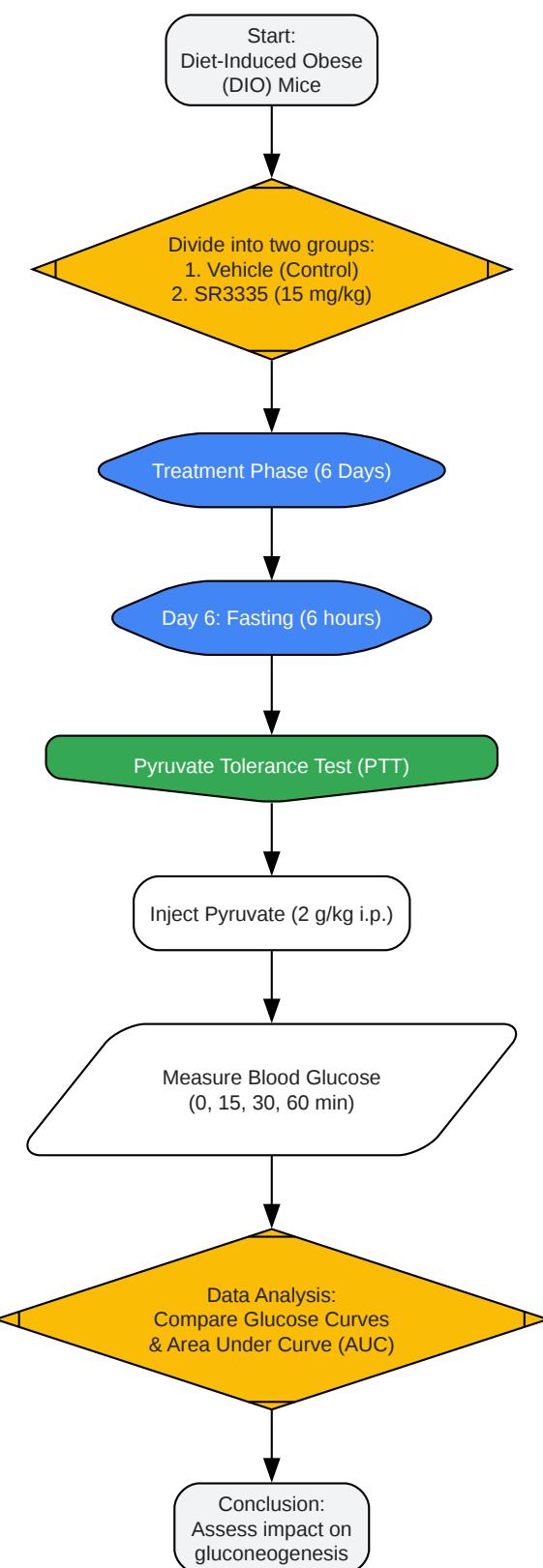
SR3335 functions as a selective ROR α partial inverse agonist.^{[1][2][3]} It directly binds to the ligand-binding domain (LBD) of ROR α , competing with endogenous ligands like 25-hydroxycholesterol.^{[2][4]} Unlike an agonist which would activate the receptor, or a neutral antagonist which would block an agonist, an inverse agonist reduces the constitutive, basal activity of a receptor.^[5] **SR3335** binding induces a conformational change in ROR α that limits the receptor's ability to recruit coactivators, thereby suppressing its transcriptional activity.^[3]

This action is highly selective. In cell-based assays, **SR3335** significantly inhibits the transactivation activity of ROR α but has no demonstrable effect on the activity of the closely

related ROR γ or the Liver X Receptor α (LXR α).[\[2\]](#)[\[4\]](#)





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